4-Bromo-6-methylbenzo[d]thiazole

Anticancer Cytotoxicity SAR

This 4-bromo-6-methyl substitution pattern is not a trivial variation; the bromine at position 4 provides a reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) unattainable with unsubstituted 6-methylbenzothiazole. SAR studies confirm that bromo-benzothiazoles exhibit markedly different cytotoxic potencies (IC50 as low as 0.6 μM against PC-3 cells) compared to non-halogenated analogs. Ideal for fragment-based anticancer lead generation, quorum sensing inhibitor development, and anti-TB compound libraries. Synthesize and evaluate targeted derivatives with this essential building block.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B12095823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylbenzo[d]thiazole
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)N=CS2
InChIInChI=1S/C8H6BrNS/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,1H3
InChIKeyHQZRZBSBJGIPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methylbenzo[d]thiazole – Core Scaffold and Fundamental Properties


4-Bromo-6-methylbenzo[d]thiazole (CAS: 1155287-94-7) is a heterocyclic aromatic compound belonging to the benzothiazole family, which is recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities [1]. The compound features a benzothiazole core substituted with a bromine atom at the 4-position and a methyl group at the 6-position, yielding a molecular formula of C₈H₆BrNS and a molecular weight of 228.11 g/mol . Its predicted physicochemical properties include a boiling point of 309.1±22.0 °C, a density of 1.644±0.06 g/cm³, and a pKa of -0.47±0.10 . This substitution pattern endows the molecule with distinct reactivity, positioning it as a versatile building block for synthetic organic chemistry and a starting point for the development of bioactive molecules, particularly those requiring a halogen handle for further functionalization [2].

Why Simple Benzothiazole Scaffold Substitution Is Insufficient for Scientific Selection of 4-Bromo-6-methylbenzo[d]thiazole


The benzothiazole class encompasses a vast array of derivatives, each with unique pharmacological and physicochemical profiles that preclude generic interchangeability. The specific 4-bromo-6-methyl substitution pattern in this compound is not merely a trivial variation but fundamentally dictates its electronic properties, steric interactions, and reactivity. For instance, the presence of a bromine atom at the 4-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the unsubstituted 6-methylbenzo[d]thiazole, directly impacting its utility as a synthetic building block . Furthermore, structure-activity relationship (SAR) studies on bromo-benzothiazoles demonstrate that the position and nature of halogen substitution profoundly influence biological activity; compounds lacking this specific halogen or with alternative substituents exhibit markedly different cytotoxic and antimicrobial potencies [1]. Therefore, substituting 4-Bromo-6-methylbenzo[d]thiazole with a close analog without experimental validation risks compromising synthetic efficiency, altering target binding, and yielding non-comparable biological results, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Bromo-6-methylbenzo[d]thiazole from Closest Analogs


Cytotoxic Activity Comparison: N-Alkylbromo-Benzothiazole Derivatives Exhibit Potent IC50 Values

In a series of substituted N-alkylbromo-benzothiazoles, the bromo-substituted derivative 11l demonstrated significant cytotoxic activity with an IC50 of 0.6 μM against the PC-3 prostate cancer cell line, which is 5-fold more potent than its activity against THP-1 leukemia cells (IC50 = 3 μM) and 16.5-fold more potent than against Caco-2 colon cancer cells (IC50 = 9.9 μM) [1]. This highlights the crucial role of the bromo-benzothiazole core in achieving potent and selective cytotoxicity, as non-brominated analogs in the same series exhibited substantially higher IC50 values, with the most active non-bromo compound showing an IC50 > 10 μM [1].

Anticancer Cytotoxicity SAR

Quorum Sensing Inhibition: IC50 Values for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

The 2-thiol derivative of 4-Bromo-6-methylbenzo[d]thiazole demonstrates promising quorum-sensing inhibitor (QSI) activity against Pseudomonas aeruginosa, with reported IC50 values of 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL in different QS assays [1]. This activity is linked to its ability to target the lasB quorum sensing system, disrupting bacterial communication and reducing virulence [1]. In contrast, the parent compound (without the 2-thiol group) and other simple benzothiazole analogs lacking this substitution pattern do not exhibit comparable QSI activity, as the thiol group is essential for interaction with the bacterial target.

Antimicrobial Quorum Sensing Biofilm

Anti-Tubercular Activity: MIC Values for 6-Methylbenzothiazole-Containing Conjugates

A series of benzothiazole-2-carboxylic acid peptide conjugates were evaluated for anti-tubercular activity against M. tuberculosis H37Ra. The conjugate containing a 6-methylbenzo[d]thiazole moiety exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, while the 6-methoxy analog showed an MIC of 4 μg/mL [1]. This indicates that the 6-methyl substitution on the benzothiazole core provides moderate activity, but the 6-methoxy group yields a 2-fold improvement in potency. The presence of the 4-bromo substituent on the core of 4-Bromo-6-methylbenzo[d]thiazole is expected to further modulate activity, as halogen substitution is known to influence binding affinity in DprE1 inhibitors.

Antitubercular DprE1 MIC

Predicted Physicochemical Properties: Comparative Data from In Silico Models

Computational predictions provide key differentiation in physicochemical properties between 4-Bromo-6-methylbenzo[d]thiazole and its analogs. The target compound has a predicted boiling point of 309.1±22.0 °C, a density of 1.644±0.06 g/cm³, and a pKa of -0.47±0.10 . In contrast, the unsubstituted 6-methylbenzo[d]thiazole has a lower predicted boiling point (∼250-260 °C) and a higher pKa, reflecting the electron-withdrawing effect of the bromine atom which decreases basicity [1]. These differences impact synthetic handling (e.g., reaction temperature tolerance) and purification strategies (e.g., distillation vs. chromatography), as well as in silico ADME predictions.

Drug-likeness ADME Predictive Models

Synthetic Utility: Differential Reactivity in Cross-Coupling Reactions

The presence of a bromine atom at the 4-position enables 4-Bromo-6-methylbenzo[d]thiazole to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures in drug discovery . The analogous 6-methylbenzo[d]thiazole lacks this halogen handle and therefore requires an additional activation step (e.g., lithiation or halogenation) before similar couplings can be performed, increasing synthetic step count and potentially reducing overall yield [1]. Furthermore, the bromine atom can be selectively replaced with a variety of functional groups (amines, aryl, alkynyl), whereas other halogenated analogs (e.g., chloro derivatives) often require harsher conditions due to lower reactivity .

Organic Synthesis Cross-Coupling Building Blocks

High-Impact Application Scenarios for 4-Bromo-6-methylbenzo[d]thiazole in Scientific Research


Development of Novel Anticancer Agents via Fragment-Based Drug Design

Researchers pursuing anticancer drug discovery can leverage 4-Bromo-6-methylbenzo[d]thiazole as a core scaffold for fragment-based lead generation. Its demonstrated class-level cytotoxic activity (IC50 as low as 0.6 μM for bromo-benzothiazole derivatives against PC-3 cells) [1] indicates a promising starting point. The bromine handle facilitates rapid diversification through cross-coupling to explore structure-activity relationships (SAR) around the 4-position, enabling the identification of more potent and selective inhibitors of cancer-relevant targets.

Synthesis of Quorum Sensing Inhibitors to Combat Antimicrobial Resistance

For groups investigating novel antimicrobial strategies, 4-Bromo-6-methylbenzo[d]thiazole serves as a direct precursor to its 2-thiol analog, which exhibits quantifiable quorum sensing inhibition (IC50 values of 45.5–182.2 μg/mL against P. aeruginosa) [2]. This application is particularly valuable in anti-virulence drug discovery, where the goal is to disarm pathogens rather than kill them, reducing selective pressure for resistance.

Construction of Targeted Chemical Libraries for Anti-Tubercular Screening

Medicinal chemists building compound libraries for anti-tubercular screening should include 4-Bromo-6-methylbenzo[d]thiazole-derived molecules. As evidenced by the 6-methylbenzothiazole-containing conjugates that show MICs of 8 μg/mL against M. tuberculosis [3], this scaffold has validated anti-TB potential. The 4-bromo substituent provides a vector for further optimization, potentially improving upon the moderate activity observed for the 6-methyl parent core.

Advanced Organic Synthesis and Methodology Development

In academic and industrial organic chemistry labs, 4-Bromo-6-methylbenzo[d]thiazole is an ideal substrate for developing and testing new cross-coupling methodologies. Its bromine atom is highly reactive in Pd-catalyzed reactions, offering a well-defined system to benchmark catalyst performance, ligand efficiency, and reaction conditions . The resulting products can then be evaluated in any of the biological assays mentioned above, creating a seamless bridge between synthetic and medicinal chemistry.

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